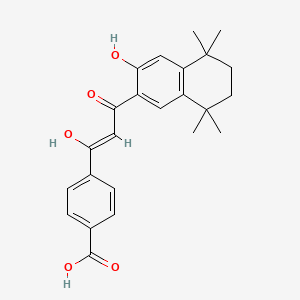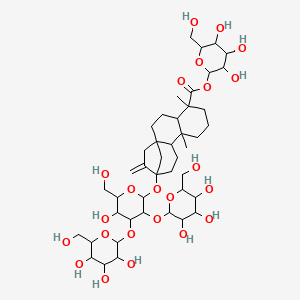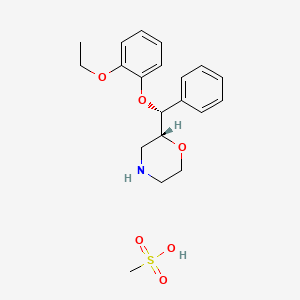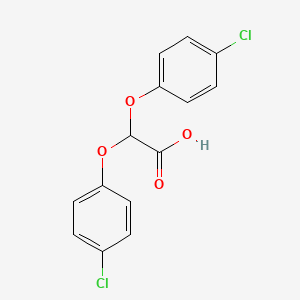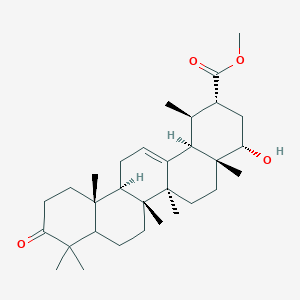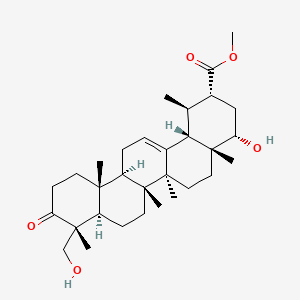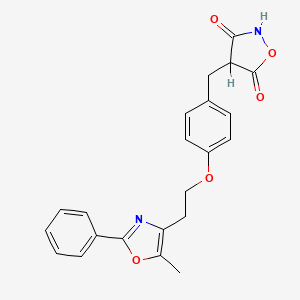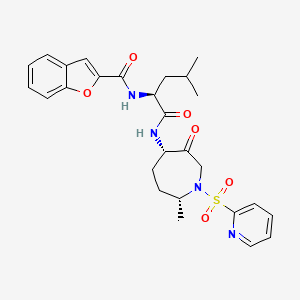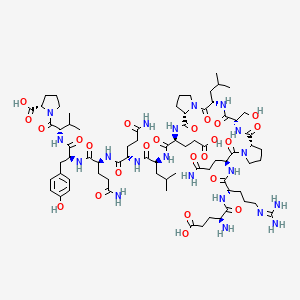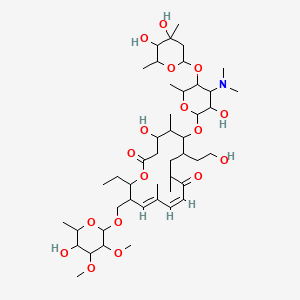
Ridogrel
Overview
Description
Synthesis Analysis
Ridogrel is a combined thromboxane synthase inhibitor and receptor antagonist . It has been shown to have therapeutic benefits in ulcerative colitis .
Molecular Structure Analysis
The molecular formula of this compound is C18H17F3N2O3 . The molecular weight is 366.33 g/mol . The IUPAC name is 5-[(E)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid .
Chemical Reactions Analysis
This compound inhibits thromboxane A2 synthase and also blocks the thromboxane A2/prostaglandin endoperoxide receptors . Thromboxane synthetase produces thromboxane in platelets. Thromboxane is a vasoconstrictor and facilitates the clumping of platelets .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 366.3 g/mol . The molecular formula is C18H17F3N2O3 .
Scientific Research Applications
Antithrombotic and Antihypertensive Properties
Ridogrel, classified as a thromboxane receptor antagonist/thromboxane synthase inhibitor (TRASI), has been extensively studied for its antithrombotic effects and potential antihypertensive properties. In vitro and in vivo research has confirmed its ability to selectively reduce thromboxane A2 (TXA2) synthesis in platelets, thereby producing a more significant overall antithrombotic effect than aspirin. This finding is supported by various studies, including a large phase III trial which confirmed this compound's safety and efficacy in patients following myocardial infarction. Furthermore, it has shown potential benefits in treating pregnancy-induced hypertension, inflammatory bowel disease, and asthma (Wilson & Quest, 2006).
Impact on Essential Hypertension
Research exploring this compound's impact on essential hypertension has been significant. A study involving patients with uncomplicated essential hypertension showed that this compound could reduce renal and extrarenal thromboxane A2 biosynthesis and increase prostacyclin biosynthesis without significantly affecting systemic arterial pressure (Ritter et al., 1993).
Role in Cardiovascular Health
This compound's role in cardiovascular health has been a focus of several studies. For instance, its use as a thromboxane synthase inhibitor and TP receptor antagonist was examined for its effects on systolic blood pressure in stroke-prone spontaneously hypertensive rats. The findings suggested a potential antihypertensive effect, particularly when used in repeated dosing regimes (Quest & Wilson, 1998).
Comparison with Aspirin
In a randomized trial, this compound was compared with aspirin to evaluate its efficacy as an adjunct to thrombolysis in patients with acute myocardial infarction. The study concluded that while this compound was not superior to aspirin in enhancing the fibrinolytic efficacy of streptokinase, it might be more effective in preventing new ischemic events (Wilkins, 1994).
Applications in Other Health Conditions
This compound has also been evaluated for its therapeutic potential in other health conditions, such as inflammatory bowel disease and pregnancy-induced hypertension. However, some studies, like one on its efficacy in active Crohn’s disease, did not find a significant therapeutic benefit (Carty et al., 2001).
Mechanism of Action
Target of Action
Ridogrel primarily targets thromboxane A2 synthase and thromboxane A2/prostaglandin endoperoxide receptors . Thromboxane synthase is an enzyme that produces thromboxane in platelets, and thromboxane is a vasoconstrictor that facilitates the clumping of platelets .
Mode of Action
This compound acts by inhibiting thromboxane A2 synthase and blocking the thromboxane A2/prostaglandin endoperoxide receptors . This dual action reduces the synthesis of thromboxane and prevents the activation of its receptors .
Biochemical Pathways
This compound’s action affects the thromboxane A2 pathway. By inhibiting thromboxane A2 synthase, it reduces the production of thromboxane, a potent vasoconstrictor . By blocking the thromboxane A2/prostaglandin endoperoxide receptors, it prevents the activation of these receptors by thromboxane .
Pharmacokinetics
It has been used in clinical settings as an adjunctive therapy to induce thrombolysis in patients suffering acute myocardial infarction .
Result of Action
The inhibition of thromboxane synthesis and blocking of its receptors by this compound leads to a reduction in the formation and size of blood clots . This can prevent ischemic cardiac events such as heart attacks . It has also been shown to accelerate the speed of recanalization and to delay or prevent reocclusion during systemic thrombolysis with tissue plasminogen activator (streptokinase) .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors It’s important to note that the effectiveness of any medication can be influenced by a variety of factors including the patient’s overall health, presence of other medications, and individual genetic variations.
Future Directions
properties
IUPAC Name |
5-[(E)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)15-7-3-5-13(11-15)17(14-6-4-9-22-12-14)23-26-10-2-1-8-16(24)25/h3-7,9,11-12H,1-2,8,10H2,(H,24,25)/b23-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLPUTYLZIKEGF-HAVVHWLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=N\OCCCCC(=O)O)/C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872935 | |
| Record name | Ridogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ridogrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.39e-03 g/L | |
| Record name | Ridogrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ridogrel inhibits thromboxane A2 synthase and also blocks the thromboxane A2/prostaglandin endoperoxide receptors. Thromboxane synthetase produces thromboxane in platelets. Thromboxane is a vasoconstrictor and facilitates the clumping of platelets. Therefore by inhibiting the production and promotion of thromboxane, thrombolysis is enhanced. | |
| Record name | Ridogrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
110140-89-1 | |
| Record name | Ridogrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110140-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ridogrel [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110140891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ridogrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ridogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIDOGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTS5QOO42O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ridogrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



